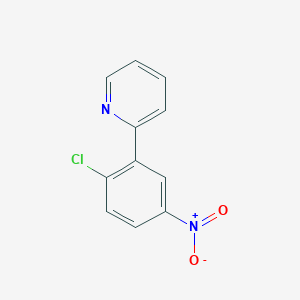
2-(2-Chloro-5-nitrophenyl)pyridine
概要
説明
2-(2-Chloro-5-nitrophenyl)pyridine is a useful research compound. Its molecular formula is C11H7ClN2O2 and its molecular weight is 234.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-Chloro-5-nitrophenyl)pyridine is a heterocyclic organic compound notable for its diverse applications in agrochemicals and pharmaceuticals. Its unique structural features, including a pyridine ring substituted with a chloro and a nitro group, contribute to its significant biological activities, particularly as an antineoplastic agent.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 234.64 g/mol. The compound's structure can be represented as follows:
This structure allows for various interactions with biological targets, enhancing its efficacy in medicinal applications.
Antineoplastic Properties
Research indicates that this compound exhibits significant antineoplastic activity. It has been shown to inhibit the proliferation of cancer cells in vitro and in animal models. The mechanism of action involves interference with DNA replication processes, which is crucial for cancer cell survival and proliferation .
Key Findings:
- Inhibition of Cancer Cell Growth: Studies have demonstrated that the compound can effectively reduce the viability of various cancer cell lines.
- Mechanism of Action: The compound likely disrupts critical cellular pathways involved in tumor growth, potentially through interactions with specific enzymes or receptors .
Interaction with Biological Targets
The biological activity of this compound is attributed to its ability to form hydrogen bonds and engage in π-π stacking interactions. These interactions enhance its binding affinity to biological targets, leading to cytotoxic effects against cancer cells .
Synthesis Methods
The synthesis of this compound typically involves cross-coupling reactions, notably between 2-chloropyridine and 5-nitrobenzene, facilitated by transition metal catalysts. Various methods have been developed to optimize yield and purity:
| Synthesis Method | Description | Yield |
|---|---|---|
| Cross-Coupling | Reaction using palladium catalysts | High |
| Nitration | Direct nitration of chloropyridine | Moderate |
These methods emphasize efficiency and minimal byproduct formation, critical for pharmaceutical applications.
Applications in Agrochemicals
Beyond its pharmaceutical applications, this compound serves as an important intermediate in the synthesis of crop protection products. Its derivatives are widely used in agriculture to protect crops from pests, highlighting its dual utility in both medicinal and agricultural fields .
Case Studies
Several studies have explored the antitumor efficacy of this compound:
- In Vitro Studies: A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability, supporting its potential as an anticancer agent.
- Animal Models: Preclinical trials demonstrated that administration of the compound led to tumor regression in xenograft models, indicating promising therapeutic potential.
特性
IUPAC Name |
2-(2-chloro-5-nitrophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-10-5-4-8(14(15)16)7-9(10)11-3-1-2-6-13-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVCBZWZBMTKMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653955 | |
| Record name | 2-(2-Chloro-5-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879088-40-1 | |
| Record name | 2-(2-Chloro-5-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(2-chloro-5-nitrophenyl)pyridine in the synthesis of GDC-0449?
A: this compound serves as a crucial intermediate in the synthesis of GDC-0449 []. The research paper highlights a novel synthetic route for GDC-0449 that proceeds through this compound. The synthesis involves a cross-coupling reaction between pyridine-1-oxide and 1-iodo-3-nitrobenzene, followed by deoxidation and halogenation to yield this compound. This intermediate is then further reacted to obtain the final drug molecule. This route offers advantages over previous methods by utilizing readily available and stable reagents, and avoiding the use of expensive and unstable organometallic or organic boride compounds [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













